

# Chlorthalidone vs. Other Diuretics: A Comparative Study on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Chlorthal |           |
| Cat. No.:            | B1668883  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **chlorthal**idone against other diuretics, focusing on cardiovascular outcomes, supported by experimental data from pivotal clinical trials.

### **Comparative Efficacy on Cardiovascular Outcomes**

The debate over the optimal diuretic for managing hypertension and reducing cardiovascular risk has been long-standing. **Chlorthal**idone, a thiazide-like diuretic, has been a cornerstone of antihypertensive therapy for decades. Its efficacy and safety have been rigorously evaluated against other diuretics, primarily hydrochlorothiazide (HCTZ), and other classes of antihypertensive medications.

### Chlorthalidone vs. Hydrochlorothiazide (HCTZ)

Recent large-scale, pragmatic trials have provided robust evidence directly comparing **chlorthal**idone and HCTZ. The Diuretic Comparison Project (DCP), a study conducted within the U.S. Department of Veterans Affairs health system, found no significant difference between **chlorthal**idone and HCTZ in preventing major cardiovascular events or non-cancer-related deaths in older adults.[1][2][3] Over a median follow-up of 2.4 years, the primary outcome occurred in 10.4% of patients in the **chlorthal**idone group and 10.0% in the HCTZ group.[3] However, the incidence of hypokalemia was higher with **chlorthal**idone (6.0% vs. 4.4%).[1][4]



Interestingly, a subgroup analysis of the DCP suggested a potential benefit of **chlorthal**idone in patients with a prior history of myocardial infarction or stroke, with a 27% reduction in a composite of these events and heart failure deaths.[2][5] Conversely, in patients without such a history, **chlorthal**idone was associated with a slightly increased risk of cardiovascular disease. [2][5] It is important to note that these were subgroup findings and require further investigation.

Retrospective observational studies, such as an analysis of the Multiple Risk Factor Intervention Trial (MRFIT) data, have suggested that **chlorthal**idone may be superior to HCTZ in reducing cardiovascular events.[6] However, other large observational studies have found no significant difference in cardiovascular benefits between the two drugs, while noting a higher risk of electrolyte and renal adverse effects with **chlorthal**idone.[7][8]

### Chlorthalidone in the ALLHAT Study

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark randomized, double-blind study that solidified the role of thiazide-type diuretics in hypertension management.[9][10][11] ALLHAT demonstrated that **chlorthal**idone was at least as effective as the calcium channel blocker amlodipine and the ACE inhibitor lisinopril in preventing the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction.[9][10]

A key finding from ALLHAT was the superiority of **chlorthal**idone in preventing heart failure.[12] [13] Patients in the amlodipine and lisinopril arms had a significantly higher incidence of hospitalized heart failure compared to those on **chlorthal**idone.[10][13] These results underscore the potent and sustained blood pressure-lowering effect of **chlorthal**idone and its benefit in reducing a critical cardiovascular outcome.

### Chlorthalidone vs. Indapamide and Loop Diuretics

Indapamide, another thiazide-like diuretic, has been shown in meta-analyses to be more potent than HCTZ in lowering systolic blood pressure.[14][15] While direct, large-scale cardiovascular outcome trials comparing **chlorthal**idone and indapamide are limited, some evidence suggests indapamide may have a more favorable metabolic profile.[16]

Loop diuretics, such as furosemide and torsemide, are primarily used for managing fluid overload in conditions like heart failure and are more potent diuretics than thiazides.[17] In patients with heart failure, loop diuretics are the mainstay of therapy for symptomatic relief.[17]



[18] The TRANSFORM-HF trial found no difference in all-cause mortality between torsemide and furosemide in patients with heart failure.[19] For patients with advanced chronic kidney disease (CKD), the CLICK trial demonstrated that **chlorthal**idone effectively lowered blood pressure and reduced albuminuria, challenging the long-held belief that thiazide diuretics are ineffective in this population.[20][21][22]

### **Data Presentation**

**Table 1: Summary of Key Clinical Trials** 



| Trial                                                 | Study<br>Design                                        | Patient<br>Population                                                              | Interventions                                                                                       | Primary<br>Outcome                                                                                                            | Key Findings                                                                                                                       |
|-------------------------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Diuretic<br>Comparison<br>Project (DCP)<br>/ VA Study | Pragmatic,<br>randomized,<br>open-label                | 13,523 adults<br>≥65 years<br>with<br>hypertension<br>receiving<br>HCTZ            | Switch to<br>chlorthalidon<br>e (12.5 or 25<br>mg/day) vs.<br>continue<br>HCTZ (25 or<br>50 mg/day) | Composite of nonfatal MI, stroke, hospitalized heart failure, urgent coronary revascularizat ion, and noncancer-related death | No significant difference between chlorthalidon e and HCTZ for the primary outcome.[1]                                             |
| ALLHAT                                                | Randomized,<br>double-blind,<br>active-<br>controlled  | 33,357 patients ≥55 years with hypertension and at least one other CHD risk factor | Chlorthalidon e (12.5-25 mg/day) vs. amlodipine (2.5-10 mg/day) vs. lisinopril (10- 40 mg/day)      | Composite of fatal coronary heart disease or nonfatal myocardial infarction                                                   | No significant difference in the primary outcome between groups. Chlorthalidon e was superior in preventing heart failure. [9][10] |
| CLICK                                                 | Randomized,<br>double-blind,<br>placebo-<br>controlled | 160 patients with stage 4 CKD and poorly controlled hypertension                   | Chlorthalidon<br>e (12.5 mg,<br>titrated up to<br>50 mg) vs.<br>placebo                             | Change in<br>24-hour<br>ambulatory<br>systolic blood<br>pressure at<br>12 weeks                                               | Chlorthalidon e significantly reduced systolic blood pressure compared to placebo.[21] [22]                                        |



Table 2: Cardiovascular Outcomes from the Diuretic Comparison Project (Chlorthalidone vs. HCTZ)

| Outcome                                                            | Chlorthalidone<br>(N=6,770) | Hydrochlorothia<br>zide (N=6,753) | Hazard Ratio<br>(95% CI) | P-value |
|--------------------------------------------------------------------|-----------------------------|-----------------------------------|--------------------------|---------|
| Primary Composite Outcome                                          | 702 (10.4%)                 | 675 (10.0%)                       | 1.04 (0.94-1.16)         | 0.45    |
| Nonfatal<br>Myocardial<br>Infarction                               | 166 (2.5%)                  | 155 (2.3%)                        | 1.07 (0.86-1.33)         | -       |
| Stroke                                                             | 140 (2.1%)                  | 137 (2.0%)                        | 1.02 (0.81-1.29)         | -       |
| Hospitalized<br>Heart Failure                                      | 208 (3.1%)                  | 185 (2.7%)                        | 1.12 (0.92-1.36)         | -       |
| Urgent Coronary<br>Revascularizatio<br>n                           | 114 (1.7%)                  | 116 (1.7%)                        | 0.98 (0.76-1.27)         | -       |
| Non-cancer-<br>related Death                                       | 299 (4.4%)                  | 295 (4.4%)                        | 1.01 (0.86-1.19)         | -       |
| Data sourced<br>from Ishani A, et<br>al. N Engl J Med.<br>2022.[1] |                             |                                   |                          |         |

Table 3: Key Adverse Events from the Diuretic Comparison Project (Chlorthalidone vs. HCTZ)



| Adverse Event | Chlorthalidone<br>(N=6,770) | Hydrochlorothiazide<br>(N=6,753) | P-value |
|---------------|-----------------------------|----------------------------------|---------|
| Hypokalemia   | 6.0%                        | 4.4%                             | <0.001  |

Data sourced from Ishani A, et al. N Engl J Med. 2022.[1]

# **Experimental Protocols**The Diuretic Comparison Project (VA Study)

- Study Design: A pragmatic, randomized, open-label trial conducted at 500 clinics within the Department of Veterans Affairs health system.
- Participants: Adults aged 65 years or older with hypertension who were receiving hydrochlorothiazide at a daily dose of 25 or 50 mg.
- Intervention: Participants were randomly assigned to either continue their hydrochlorothiazide therapy or switch to chlorthalidone at a daily dose of 12.5 or 25 mg.
- Primary Outcome: A composite of nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization for unstable angina, and noncancer-related death.
- Follow-up: The median follow-up period was 2.4 years.[1][3]

# The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

- Study Design: A randomized, double-blind, active-controlled clinical trial.
- Participants: 33,357 individuals aged 55 years or older with hypertension and at least one other risk factor for coronary heart disease.
- Intervention: Participants were randomly assigned to receive initial treatment with chlorthalidone (12.5 to 25 mg/day), amlodipine (2.5 to 10 mg/day), or lisinopril (10 to 40



mg/day).

- Primary Outcome: A composite of fatal coronary heart disease or nonfatal myocardial infarction.
- Follow-up: The average follow-up was 4.9 years.[10][11]

# **Mandatory Visualization**



Click to download full resolution via product page

Caption: Mechanism of action of chlorthalidone in the distal convoluted tubule.





Click to download full resolution via product page

Caption: Experimental workflow of a pragmatic clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCP: HCTZ vs. Chlorthalidone in Improving CV Outcomes in Elderly Veterans With HTN -American College of Cardiology [acc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. app.cardi-oh.org [app.cardi-oh.org]
- 5. No difference in heart outcomes found in use of two diuretics to treat blood pressure | American Heart Association [newsroom.heart.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of Cardiovascular and Safety Outcomes of Chlorthalidone vs Hydrochlorothiazide to Treat Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial American College of Cardiology [acc.org]
- 11. Results of the ALLHAT Trial: Is the Debate About Initial Antihypertensive Drug Therapy Over? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccjm.org [ccjm.org]
- 13. Prevention of Heart Failure With Chlorthalidone in ALLHAT: Placing the Results Into Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Diuretic Therapy in Heart Failure Current Approaches PMC [pmc.ncbi.nlm.nih.gov]



- 18. academic.oup.com [academic.oup.com]
- 19. sessions.hub.heart.org [sessions.hub.heart.org]
- 20. Chlorthalidone in Advanced CKD NephJC [nephjc.com]
- 21. hcplive.com [hcplive.com]
- 22. Design and Baseline Characteristics of the Chlorthalidone in Chronic Kidney Disease (CLICK) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorthalidone vs. Other Diuretics: A Comparative Study on Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668883#chlorthalidone-vs-other-diuretics-a-comparative-study-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com